5-Methylisoxazole-4-carbaldehyde
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Overview
Description
5-Methylisoxazole-4-carbaldehyde: is a heterocyclic organic compound that features an isoxazole ring substituted with a methyl group at the 5-position and an aldehyde group at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions:
One-Pot Synthesis: A common method for synthesizing 5-Methylisoxazole-4-carbaldehyde involves the reaction of α-acetylenic γ-hydroxyaldehydes with hydroxylamine under microwave-assisted conditions.
Cyclization Reactions: Another approach involves the cyclization of propargylic N-hydroxycarbamates and N-alkoxycarbonyl amino ethers via a platinum-carbene intermediate to produce differentially substituted regioisomeric isoxazoles.
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 5-Methylisoxazole-4-carbaldehyde can undergo oxidation reactions to form corresponding carboxylic acids.
Reduction: Reduction of the aldehyde group can yield alcohol derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the aldehyde carbon.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under mild conditions to substitute the aldehyde group.
Major Products:
Oxidation: 5-Methylisoxazole-4-carboxylic acid.
Reduction: 5-Methylisoxazole-4-methanol.
Substitution: Various substituted isoxazole derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry:
Building Block: 5-Methylisoxazole-4-carbaldehyde serves as a fundamental building block in the synthesis of more complex organic molecules.
Biology:
Biochemical Reagent: It is used as a reagent in biochemical assays and studies due to its reactive aldehyde group.
Medicine:
Drug Development: The compound is explored for its potential in developing new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Industry:
Mechanism of Action
Molecular Targets and Pathways:
Enzyme Inhibition: 5-Methylisoxazole-4-carbaldehyde can inhibit certain enzymes by forming covalent bonds with active site residues, thereby blocking substrate access.
Receptor Binding: The compound may also interact with specific receptors, altering their activity and downstream signaling pathways.
Comparison with Similar Compounds
Isoxazole: The parent compound without the methyl and aldehyde substitutions.
5-Phenylisoxazole-3-carboxaldehyde: A similar compound with a phenyl group at the 5-position and a carboxaldehyde group at the 3-position.
4-Bromo-1-methyl-1H-imidazole-5-carboxaldehyde: Another heterocyclic compound with similar reactivity but different substitution patterns.
Uniqueness:
Reactivity: The presence of both a methyl group and an aldehyde group on the isoxazole ring makes 5-Methylisoxazole-4-carbaldehyde uniquely reactive, allowing for diverse chemical transformations.
Biological Activity
5-Methylisoxazole-4-carbaldehyde is a compound of significant interest in medicinal chemistry and pharmacology due to its diverse biological activities. This article explores its mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
This compound features a five-membered isoxazole ring with a methyl group at the 5-position and an aldehyde functional group at the 4-position. This unique structure contributes to its reactivity and interaction with biological targets.
Mechanisms of Biological Activity
The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules, including enzymes and receptors. Key mechanisms include:
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, potentially affecting drug metabolism and efficacy.
- Gene Expression Modulation : Research indicates that it can influence gene expression, impacting cellular processes critical for cancer treatment.
- Antimicrobial Properties : It exhibits antimicrobial activity, making it a candidate for developing new antibiotics.
Therapeutic Applications
This compound has been investigated for several therapeutic applications:
- Cancer Treatment : Studies have demonstrated its cytotoxic effects on various cancer cell lines, including HCT116 (colon cancer) and MCF7 (breast cancer). The compound's derivatives have shown significant antiproliferative activity, although selectivity between cancerous and normal cells remains a challenge .
- Neurodegenerative Diseases : The compound's potential as a CSF-1R inhibitor has been explored in the context of neuroinflammation related to Alzheimer's disease. Some derivatives have shown promising inhibitory activities with minimal cytotoxicity .
- Anti-inflammatory Agents : Its ability to modulate inflammatory responses positions it as a candidate for developing anti-inflammatory medications.
Case Studies
- Cytotoxicity Assessment : In a study assessing the cytotoxic effects of various isoxazole derivatives, this compound exhibited significant activity against multiple cancer cell lines. The MTT assay revealed IC50 values indicating potent antiproliferative effects, particularly in derivatives containing the isoxazole moiety .
- Neuroinflammation Research : A series of studies focused on CSF-1R inhibitors demonstrated that compounds derived from this compound could effectively reduce neuroinflammation in vitro. These compounds showed promising blood-brain barrier permeability and stability, suggesting potential for treating central nervous system disorders .
Comparative Analysis of Related Compounds
The following table summarizes the structural features and biological activities of compounds related to this compound:
Compound Name | Structural Features | Biological Activity |
---|---|---|
3-Amino-5-methylisoxazole | Amino group at the 3 position | Enhanced solubility; potential anticancer activity |
4-Methoxy-5-methylisoxazole | Methoxy group at the 4 position | Different reactivity patterns; antimicrobial properties |
3-Hydroxy-5-methylisoxazole | Hydroxy group at the 3 position | Increased polarity; potential enzyme inhibition |
Properties
IUPAC Name |
5-methyl-1,2-oxazole-4-carbaldehyde |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5NO2/c1-4-5(3-7)2-6-8-4/h2-3H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FEPIARIZKHXUQD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NO1)C=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
111.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
475152-48-8 |
Source
|
Record name | 5-methyl-1,2-oxazole-4-carbaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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